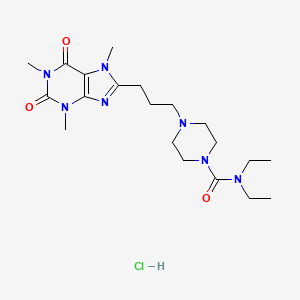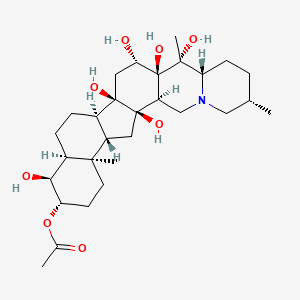
利血平
描述
椭圆胺是一种在植物Ochrosia poweri中发现的生物碱化合物。 它在结构上与其他吲哚生物碱如育亨宾和利血平有关 。椭圆胺因其潜在的生物活性及其在科学研究中的应用而引起了人们的兴趣。
科学研究应用
化学: 椭圆胺可作为合成其他复杂生物碱和吲哚衍生物的前体。
生物学: 研究人员已经探索了椭圆胺的生物活性,包括其作为抗菌剂或抗癌剂的潜力。
医学: 椭圆胺及其衍生物正在被研究其药理特性,例如它们对中枢神经系统的影响。
作用机制
椭圆胺的作用机制涉及它与特定分子靶标和途径的相互作用。已知椭圆胺可以与某些受体或酶结合,调节它们的活性,并导致各种生物效应。 具体的分子靶标和途径可能因应用和使用环境而异 .
生化分析
Biochemical Properties
Reserpiline interacts with various enzymes and proteins in the body. It is an inhibitor of the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is responsible for transporting neurotransmitters into storage vesicles located in the presynaptic neuron . By inhibiting VMAT2, Reserpiline can affect the levels of neurotransmitters in the body, which can have various biochemical effects .
Cellular Effects
Reserpiline has a profound effect on various types of cells and cellular processes. It influences cell function by depleting catecholamines and serotonin from central and peripheral axon terminals . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Reserpiline exerts its effects at the molecular level through a variety of mechanisms. It inhibits the ATP/Mg 2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron . This leads to a reduction in catecholamines, affecting the function of neurons and other cells .
Temporal Effects in Laboratory Settings
The effects of Reserpiline can change over time in laboratory settings. While specific studies detailing the long-term effects of Reserpiline on cellular function are limited, it is known that the drug’s effects can persist even after it is no longer present in the body .
Dosage Effects in Animal Models
In animal models, the effects of Reserpiline can vary with different dosages. For instance, repeated administration of Reserpiline has been used to create a progressive model of depression in rats .
Metabolic Pathways
Reserpiline is involved in several metabolic pathways. It is metabolized in the gut and liver, with about 50% bioavailability . The drug’s metabolites are excreted primarily in feces and urine .
Transport and Distribution
Reserpiline is transported and distributed within cells and tissues through the bloodstream. It is absorbed in the gastrointestinal tract and distributed throughout the body, including the brain .
Subcellular Localization
Given its mechanism of action, it is likely that Reserpiline localizes to the presynaptic neuron where it interacts with VMAT2 .
准备方法
椭圆胺的合成涉及多个步骤,通常从更简单的吲哚衍生物开始。一种常见的合成路线包括形成吲哚核心,然后进行官能化以引入必要的取代基。 反应条件通常涉及使用强酸或强碱、高温和特定的催化剂来促进所需的转化 。工业生产方法可能涉及优化这些反应以实现规模化,确保最终产品的产率和纯度高。
化学反应分析
椭圆胺会发生各种化学反应,包括:
氧化: 根据所用试剂和条件的不同,椭圆胺可以被氧化形成不同的衍生物。
还原: 还原反应可以改变椭圆胺上的官能团,导致形成还原衍生物。
这些反应中常用的试剂包括强氧化剂如高锰酸钾、还原剂如氢化锂铝以及亲电试剂如卤素或烷基化试剂。由这些反应形成的主要产物取决于所用条件和试剂。
相似化合物的比较
椭圆胺在结构上类似于其他吲哚生物碱,如:
育亨宾: 以其兴奋剂和壮阳作用而闻名。
利血平: 用作降压药和抗精神病药。
阿降压碱: 另一种具有心血管作用的吲哚生物碱。
属性
IUPAC Name |
methyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14-,16-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWJRZQNNZVCHR-BCRCDCHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927028 | |
| Record name | Methyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-02-2 | |
| Record name | (-)-Reserpiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reserpiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (3β,19α,20α)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESERPILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0N6EP99UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)
![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)
![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)




![benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate](/img/structure/B1680465.png)

![2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-](/img/structure/B1680467.png)
![Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)](/img/structure/B1680468.png)
![[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B1680469.png)

